molecular formula C15H24O4 B12092153 (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid CAS No. 92675-11-1

(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid

Cat. No.: B12092153
CAS No.: 92675-11-1
M. Wt: 268.35 g/mol
InChI Key: LGLGMAPTXWEBIH-MGZPQWHJSA-N
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Description

The compound (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid is a complex organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid typically involves multi-step organic reactions One common approach starts with the cyclization of a suitable precursor, such as a substituted naphthalene derivative, under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The oxirene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted oxirene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, enzymes, or receptors, modulating their activity. The oxirene ring may also participate in covalent bonding with nucleophilic sites in biological molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid stands out due to its unique oxirene ring structure and the presence of multiple functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92675-11-1

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

(1aS,3S,4R,4aR,8aR)-3-hydroxy-3,4a,8,8-tetramethyl-1a,2,4,5,6,7-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid

InChI

InChI=1S/C15H24O4/c1-12(2)6-5-7-13(3)10(11(16)17)14(4,18)8-9-15(12,13)19-9/h9-10,18H,5-8H2,1-4H3,(H,16,17)/t9-,10+,13+,14-,15+/m0/s1

InChI Key

LGLGMAPTXWEBIH-MGZPQWHJSA-N

Isomeric SMILES

C[C@]12CCCC([C@]13[C@@H](O3)C[C@]([C@@H]2C(=O)O)(C)O)(C)C

Canonical SMILES

CC1(CCCC2(C13C(O3)CC(C2C(=O)O)(C)O)C)C

Origin of Product

United States

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